molecular formula C11H9NO6 B15289662 2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid

Cat. No.: B15289662
M. Wt: 251.19 g/mol
InChI Key: WUBSGIATJRCIBE-ONEGZZNKSA-N
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Description

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid is an organic compound with a complex structure that includes both carboxylic acid and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid typically involves the reaction of 5-hydroxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The temperature and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Carboxy-1-oxo-2-propenyl)amino]-ethanol
  • Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester

Uniqueness

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C11H9NO6/c13-6-1-2-8(7(5-6)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+

InChI Key

WUBSGIATJRCIBE-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

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